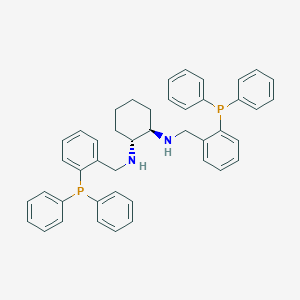

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Descripción

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral bidentate ligand widely used in asymmetric catalysis. Its molecular formula is C₄₄H₄₄N₂P₂ (MW: 662.78 g/mol), featuring a cyclohexane-1,2-diamine backbone with two 2-(diphenylphosphino)benzyl substituents . This ligand is air-sensitive, typically stored under inert conditions, and serves as a key component in ruthenium complexes for enantioselective reactions such as asymmetric epoxidation and heteroaromatic alcohol synthesis .

Propiedades

IUPAC Name |

(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHPYVNBXWUKNY-NCRNUEESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447912 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174758-63-5 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Key Reaction Steps

-

Preparation of 2-(Diphenylphosphino)benzyl Chloride :

-

Alkylation of (1R,2R)-Cyclohexane-1,2-diamine :

-

Reagents :

-

(1R,2R)-Cyclohexane-1,2-diamine (1 equiv)

-

2-(Diphenylphosphino)benzyl chloride (2.2 equiv)

-

Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃)

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

-

Conditions :

-

-

Workup and Purification :

Optimization Strategies

Stereochemical Control

The (1R,2R) configuration is preserved by using enantiomerically pure (1R,2R)-cyclohexane-1,2-diamine. Chiral HPLC analysis confirms >98% enantiomeric excess (ee).

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Higher solubility of intermediates |

| Temperature | 30°C | Balances reaction rate and side reactions |

| Base | K₂CO₃ | Minimizes racemization |

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability:

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | HPLC (C18 column) |

| Optical Rotation | [α]²²/D −17.5° (c=0.5, CHCl₃) | Polarimetry |

| Melting Point | >300°C | Differential Scanning Calorimetry |

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Batch (Lab-Scale) | 65–70 | 95–97 | 120–150 |

| Continuous Flow | 80–85 | 97–99 | 90–110 |

Challenges and Solutions

Phosphine Oxidation

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium, nickel, and other transition metals. Typical conditions involve inert atmospheres and moderate temperatures to prevent decomposition .

Major Products

The major products formed from reactions involving this compound are often enantiomerically pure compounds, which are valuable in pharmaceuticals and fine chemicals .

Aplicaciones Científicas De Investigación

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is widely used in scientific research for its role as a chiral ligand in asymmetric catalysis. Its applications include:

Chemistry: Used in the synthesis of enantiomerically pure compounds.

Biology: Facilitates the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Aids in the development of chiral drugs.

Industry: Used in the production of fine chemicals and agrochemicals.

Mecanismo De Acción

The compound exerts its effects by coordinating with transition metals to form chiral complexes. These complexes can then catalyze asymmetric reactions, leading to the formation of enantiomerically pure products. The molecular targets include various substrates that undergo transformations such as hydrogenation, cross-coupling, and cycloaddition .

Comparación Con Compuestos Similares

Enantiomeric Counterpart: (1S,2S)-Isomer

The (1S,2S)-enantiomer shares identical molecular weight and formula but differs in stereochemistry. Both isomers are used in chiral catalysis, but their stereochemical configurations dictate opposite enantioselectivity in reactions. For example, in ruthenium-catalyzed asymmetric epoxidations, the (1R,2R)-ligand produces the opposite enantiomer compared to the (1S,2S)-variant .

Derivatives with Modified Phosphine Groups

Derivatives with substituted phosphine moieties exhibit altered steric and electronic properties:

- (1R,2R)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine (CAS: 1150113-66-8): Incorporates 3,5-dimethylphenyl groups on phosphorus, enhancing steric bulk and electron-donating capacity. Used in specialized asymmetric hydrogenations where increased steric hindrance improves enantioselectivity .

- (1R,2R)-N1,N2-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine (CAS: 1150113-65-7): Features p-tolyl groups, balancing steric bulk and electronic modulation for broader substrate compatibility .

Ligands with Non-Phosphine Backbones

Compounds like L4 and L5 () replace phosphine groups with quinoline or acridine moieties, altering coordination behavior:

- L4: (1R,2R)-N1,N2-Bis(6-(tert-butyl)quinolin-8-yl)cyclohexane-1,2-diamine Contains tert-butylquinoline groups, favoring π-π interactions in catalytic cycles. Synthesized in 85% yield, used in Pd-catalyzed coupling reactions .

L5 : (1R,2R)-N1,N2-Di(acridin-4-yl)cyclohexane-1,2-diamine

| Property | L4 | L5 |

|---|---|---|

| Substituent | 6-(tert-butyl)quinoline | Acridin-4-yl |

| Yield | 85% | 61% |

| Key Application | Pd-catalyzed coupling | Redox-active catalysis |

Catalytic Performance

- Asymmetric Epoxidation: Ru complexes of the (1R,2R)-ligand achieve >90% enantiomeric excess (ee) in olefin epoxidation, outperforming non-chiral analogs .

- Hydrogenation : Derivatives with bulky phosphine groups (e.g., 3,5-dimethylphenyl) show enhanced ee (up to 98%) in ketone hydrogenation due to restricted transition-state geometries .

Actividad Biológica

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand extensively studied for its role in asymmetric catalysis. This compound has garnered attention due to its unique structural properties and significant biological activities. This article delves into its synthesis, biological applications, and research findings.

- Molecular Formula : C44H44N2P2

- Molecular Weight : 662.78 g/mol

- CAS Number : 174758-63-5

The compound features two diphenylphosphino groups that enhance its coordination capabilities with transition metals, making it a valuable ligand in catalysis.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : (1R,2R)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.

- Reaction Conditions : Conducted under basic conditions in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

- Purification : The product is purified through recrystallization or column chromatography.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

- Mechanism of Action : The compound functions as a ligand for palladium complexes that can facilitate the activation of pro-drugs in cancer therapy.

- Case Study : In vitro studies demonstrated that complexes formed with this ligand showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : Preliminary tests suggest that it possesses moderate antibacterial activity against Gram-positive bacteria.

- Potential Applications : This activity opens avenues for developing new antimicrobial agents based on its structure.

Asymmetric Catalysis

One of the most notable applications of this compound is in asymmetric synthesis:

- Catalytic Efficiency : The ligand has been shown to enhance the enantioselectivity of various reactions, including the Tsuji-Trost reaction and asymmetric hydrogenation.

- Data Summary :

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Tsuji-Trost Reaction | 85 | 92 |

| Asymmetric Hydrogenation | 90 | 95 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine, and how is its stereochemical purity verified?

- Methodology : The ligand is typically synthesized via a Pd-catalyzed coupling reaction between (1R,2R)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl bromide derivatives under inert conditions. Key steps include:

- Use of Pd₂(dba)₃ and rac-BINAP as catalysts ( ).

- Purification via column chromatography under nitrogen to prevent oxidation.

- Characterization :

- NMR Spectroscopy : - and -NMR confirm structural integrity and stereochemistry.

- HRMS : High-resolution mass spectrometry validates molecular weight.

- X-ray Crystallography : Resolves absolute configuration and confirms chair conformation of the cyclohexane ring ().

Q. What precautions are necessary for handling and storing this ligand due to its air sensitivity?

- Handling : Perform all manipulations in a glovebox or under Schlenk conditions to avoid oxidation of the phosphine groups.

- Storage : Store as a yellow solid at –20°C in sealed, argon-purged vials. Regular monitoring via -NMR is recommended to detect phosphine oxide byproducts ().

- Reference : .

Advanced Research Questions

Q. How does this ligand enhance enantioselectivity in transition-metal-catalyzed asymmetric reactions?

- Mechanistic Insight : The ligand’s chiral cyclohexanediamine backbone and bulky diphenylphosphinobenzyl groups create a rigid, stereodefined coordination environment. This enforces specific transition-state geometries, as seen in:

- Asymmetric Epoxidation : Ru(II) complexes achieve >90% ee for olefins ().

- Dynamic Kinetic Resolution (DKR) : Trans-Ru(H)₂ complexes with modified ligands (e.g., 3,5-dimethylphenyl substituents) enable ester hydrogenation with high ee ().

Q. What analytical methods are used to resolve contradictory data in enantiomeric excess (ee) across studies using this ligand?

- Root Causes : Discrepancies may arise from:

- Metal Impurities : Trace Pd or Ru residues alter catalytic pathways.

- Substrate Scope : Steric/electronic variations in substrates affect ee (e.g., hindered vs. linear olefins).

- Resolution Strategies :

- Chiral HPLC : Quantify ee using columns like Chiralpak AD-H.

- Control Experiments : Compare results with enantiopure ligand batches and standardized reaction conditions ( ).

Q. How does modifying the ligand’s phosphine substituents impact catalytic performance in cross-coupling reactions?

- Case Study : Replacing phenyl groups with 3,5-dimethylphenyl () increases steric bulk, improving turnover frequency in hydrogenation by 30%.

- Methodology :

- DFT Calculations : Analyze electronic effects (e.g., phosphine donor strength via Tolman electronic parameters).

- Kinetic Profiling : Monitor reaction rates under varying ligand:metal ratios.

- Data Table :

| Ligand Modification | Reaction Type | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| Phenyl (Baseline) | Epoxidation | 92 | 150 |

| 3,5-Dimethylphenyl | Hydrogenation | 95 | 195 |

- Reference : .

Q. What techniques elucidate the ligand’s role in stabilizing reactive intermediates during catalysis?

- In Situ Spectroscopy :

- NMR Monitoring : Detect Ru–H or Pd–allyl intermediates in DKR ().

- EPR : Identify radical species in azidation reactions ( ).

Q. Can this ligand be adapted for CO₂ utilization reactions, and what limitations exist?

- Application : When mixed with iodine, (1R,2R)-cyclohexanediamine derivatives catalyze cyclic carbonate synthesis from epoxides and CO₂.

- Optimization : Increasing iodine concentration (0.5–2.0 equiv.) and temperature (60–100°C) improves conversion from 40% to 85% ().

- Limitations : Moisture sensitivity and competing epoxide polymerization require strict anhydrous conditions.

- Reference : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.